REACTION_CXSMILES
|
C[O:2][C:3]1[C:4]([N+:13]([O-])=O)=[CH:5][C:6]([N+:10]([O-])=O)=[C:7]([OH:9])[CH:8]=1.[ClH:16]>[Pd].O>[ClH:16].[ClH:16].[NH2:10][C:6]1[CH:5]=[C:4]([NH2:13])[C:3]([OH:2])=[CH:8][C:7]=1[OH:9] |f:4.5.6|
|
Name
|
|
Quantity
|
19.8 g
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
21.4 g
|
Type
|
reactant
|
Smiles
|
COC=1C(=CC(=C(C1)O)[N+](=O)[O-])[N+](=O)[O-]
|
Name
|
|
Quantity
|
1 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
55 °C
|
Type
|
CUSTOM
|
Details
|
The reaction is stirred under a nitrogen atmosphere for 3 to 4 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The stirred reaction mixture
|
Type
|
CUSTOM
|
Details
|
hydrogen gas is sparged below the surface of the reaction mixture
|
Type
|
WAIT
|
Details
|
After 10 minutes
|
Duration
|
10 min
|
Type
|
WAIT
|
Details
|
is continued for 4 hours
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
The catalyst is removed by filtration
|
Type
|
ADDITION
|
Details
|
saturated with dry HCl gas and charged to a 600 mL 5 Hastalloy B autoclave
|
Type
|
TEMPERATURE
|
Details
|
The reactor is heated to 150° C. for 18 hours
|
Duration
|
18 h
|
Type
|
TEMPERATURE
|
Details
|
cooled to 25° C
|
Type
|
CUSTOM
|
Details
|
The resulting product is isolated by filtration
|
Type
|
CUSTOM
|
Details
|
dried under nitrogen
|
Reaction Time |
3.5 (± 0.5) min |
Name
|
4,6-diaminoresorcinol dihydrochloride
|
Type
|
product
|
Smiles
|
Cl.Cl.NC1=C(C=C(O)C(=C1)N)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 19.7 g | |
YIELD: PERCENTYIELD | 90% | |
YIELD: CALCULATEDPERCENTYIELD | 92.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |